

"GSK-3 inhibitor 4" solubility and preparation for experiments

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Compound of Interest

Compound Name: GSK-3 inhibitor 4

Cat. No.: B15139878

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Application Notes and Protocols for GSK-3 Inhibitor SB-216763

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine protein kinase that plays a pivotal role in numerous cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Dysregulation of GSK-3 activity has been implicated in a variety of diseases, such as neurodegenerative disorders, diabetes, and cancer. SB-216763 is a potent, selective, and cell-permeable ATP-competitive inhibitor of both GSK-3 α and GSK-3 β isoforms. These application notes provide detailed information on the solubility and preparation of SB-216763 for experimental use, enabling researchers to effectively utilize this compound in their studies.

Chemical Properties and Solubility

SB-216763, with the chemical name 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione, is a well-characterized GSK-3 inhibitor. Its properties and solubility are summarized in the table below for easy reference.

Property	Value
Chemical Name	3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
Molecular Formula	C ₁₉ H ₁₂ Cl ₂ N ₂ O ₂
Molecular Weight	371.22 g/mol
CAS Number	280744-09-4
Appearance	Lyophilized powder
Purity	≥98%
Solubility	Soluble in DMSO (up to 100 mM)
Storage	Store lyophilized powder or stock solutions at -20°C, desiccated.

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of SB-216763 in dimethyl sulfoxide (DMSO).

Materials:

- SB-216763 powder
- Anhydrous/molecular sieve-dried DMSO
- Sterile microcentrifuge tubes or vials

Protocol:

- Allow the lyophilized SB-216763 powder to equilibrate to room temperature before opening the vial to prevent condensation.
- To prepare a 25 mM stock solution, reconstitute 5 mg of SB-216763 in 538.8 µL of DMSO.[\[1\]](#)

- Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution aliquots at -20°C. Once in solution, it is recommended to use within 3 months to prevent loss of potency.[\[1\]](#)

Preparation of Working Solutions for In Vitro (Cell Culture) Experiments

The working concentration of SB-216763 can vary depending on the cell type and the desired biological effect. Typical concentrations range from 5 µM to 25 µM for treatments lasting 3 to 24 hours.[\[1\]](#)

Materials:

- 25 mM SB-216763 stock solution in DMSO
- Pre-warmed complete cell culture medium

Protocol:

- Thaw an aliquot of the 25 mM SB-216763 stock solution at room temperature.
- Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of medium with a final concentration of 10 µM SB-216763:
 - $(10\text{ }\mu\text{M}) \times (1\text{ mL}) = (25,000\text{ }\mu\text{M}) \times (V_{\text{stock}})$
 - $V_{\text{stock}} = 0.0004\text{ mL}$ or $0.4\text{ }\mu\text{L}$
- Add the calculated volume of the stock solution to the pre-warmed cell culture medium. It is recommended to add the stock solution to a larger volume of medium and mix thoroughly to ensure homogeneity before adding to the cells.

- The final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity. Remember to include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Preparation of Working Solutions for In Vivo Experiments

For in vivo studies, SB-216763 can be formulated for administration, for example, by intravenous injection. A common vehicle for lipophilic compounds is corn oil.

Materials:

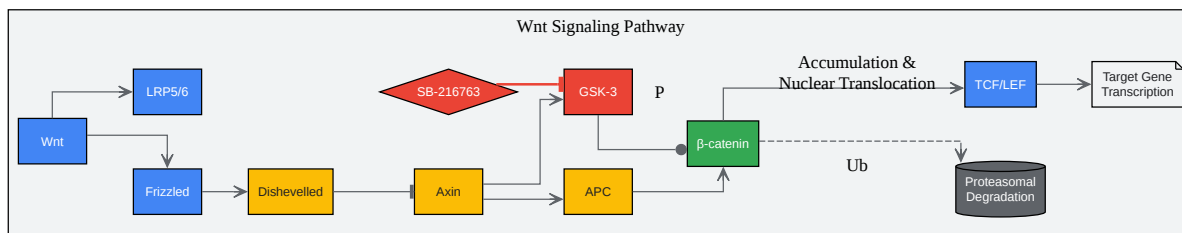
- SB-216763 powder
- Anhydrous/molecular sieve-dried DMSO
- Corn oil
- Sterile vials and syringes

Protocol for a 20 mg/kg dose formulation (example):

- Prepare a concentrated stock solution of SB-216763 in DMSO (e.g., 80 mg/mL).
- For a 1 mL final working solution, add 50 μL of the 80 mg/mL DMSO stock solution to 950 μL of corn oil.^[2]
- Mix the solution thoroughly until it is evenly dispersed. The mixed solution should be used immediately for optimal results.^[2]
- The final concentration of the inhibitor in this formulation would be 4 mg/mL. The volume to be administered to each animal will depend on its weight to achieve the desired 20 mg/kg dose.

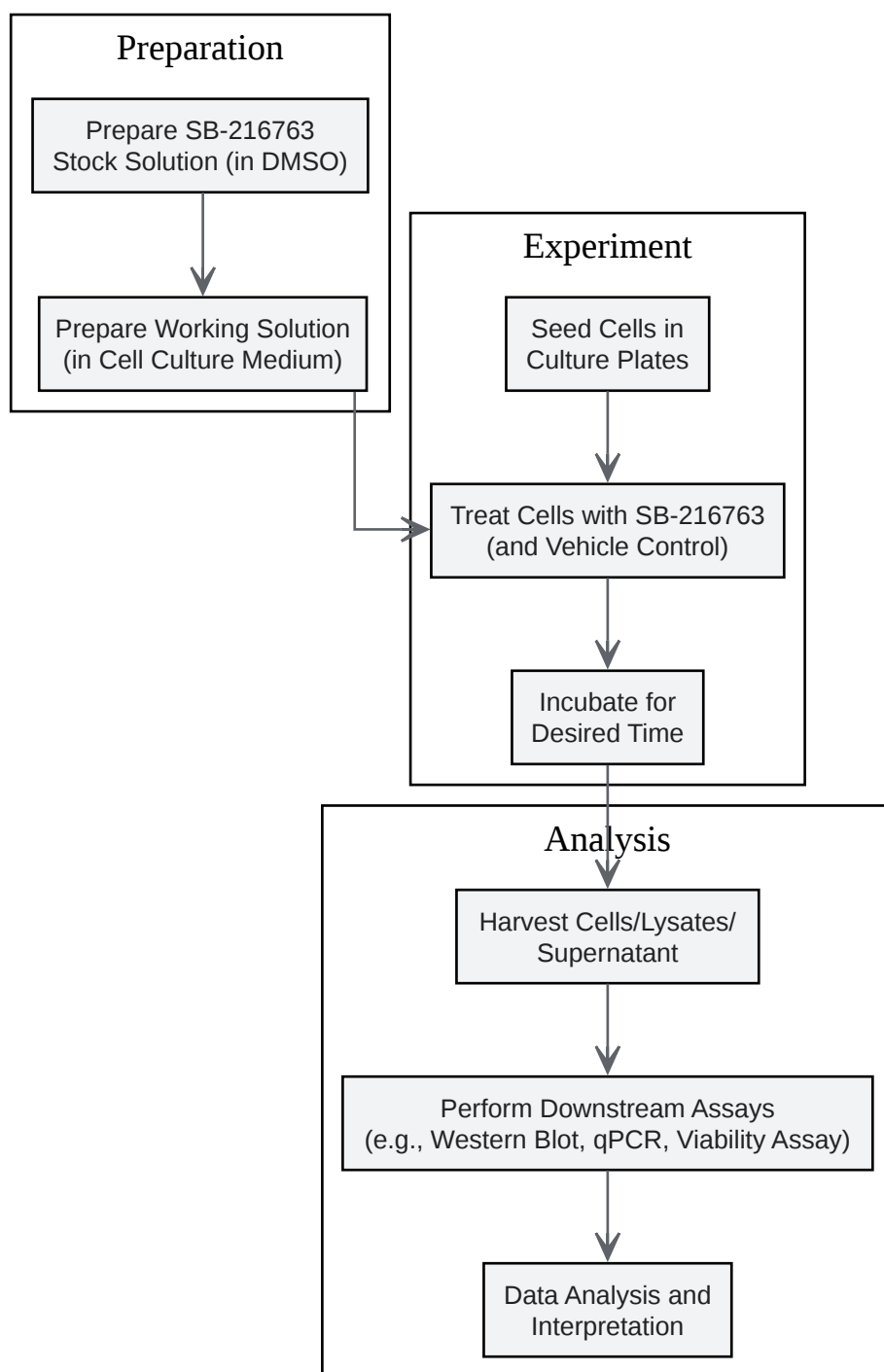
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GSK-3 signaling pathway and a general experimental workflow for using SB-216763.



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Caption: GSK-3 in the Wnt/ β -catenin signaling pathway.



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Caption: General workflow for in vitro experiments.

Summary of Experimental Concentrations

The following table summarizes typical experimental concentrations of SB-216763 found in the literature.

Application	Organism/Cell Line	Concentration/Dose	Effect
In Vitro			
Glycogen Synthesis	Human Liver Cells	EC ₅₀ = 3.6 μ M	Stimulation of glycogen synthesis.[3]
β -catenin Reporter Gene	HEK293 Cells	5 μ M	Maximum induction of a β -catenin-LEF/TCF regulated reporter gene.[3]
Neuroprotection	Cerebellar Granule Neurons	3 μ M	Maximal neuroprotection from apoptotic cell death.[3]
Tau Phosphorylation	Cerebellar Granule Neurons	5 μ M	Inhibition of GSK-3-dependent phosphorylation of tau.[3]
Pluripotency Maintenance	Mouse Embryonic Stem Cells	10-20 μ M	Maintenance of a pluripotent state.[4]
In Vivo			
Pulmonary Inflammation	Mouse	20 mg/kg (i.v.)	Prevention of lung inflammation and fibrosis.[3]

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